1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine
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Overview
Description
1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine is a synthetic organic compound that features a pyrazole ring substituted with an ethyl group and a methanamine moiety attached to a methoxybenzyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Ethylation: The pyrazole ring can be ethylated using ethyl halides in the presence of a base.
Attachment of the methanamine moiety: This step involves the reaction of the ethylated pyrazole with a suitable methanamine derivative.
Methoxybenzyl group attachment: The final step involves the reaction of the intermediate with 3-methoxybenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxyphenyl)methanamine
- 1-(1-ethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine
- 1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)ethanamine
Uniqueness
1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C14H20ClN3O |
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Molecular Weight |
281.78 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-1-(3-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-3-17-13(7-8-16-17)11-15-10-12-5-4-6-14(9-12)18-2;/h4-9,15H,3,10-11H2,1-2H3;1H |
InChI Key |
XJDQNGJYKIMNHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CC(=CC=C2)OC.Cl |
Origin of Product |
United States |
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